molecular formula C18H20N2O2 B4964110 N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide

N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide

Cat. No.: B4964110
M. Wt: 296.4 g/mol
InChI Key: GOYULYPSWASTLL-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide with the general formula R1NHC(O)NHR2, where R1 and R2 can be various organic groups. This compound is characterized by the presence of two aromatic rings, one with two methyl groups and the other with one methyl group, connected through an oxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the oxamide.

Reaction Conditions:

    Reagents: 2,6-dimethylaniline, 4-methylbenzylamine, oxalyl chloride

    Solvent: Anhydrous dichloromethane

    Temperature: 0-5°C for the initial reaction, followed by room temperature

    Catalyst: None required

Industrial Production Methods

Industrial production of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The oxamide linkage can be reduced to form the corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)

Major Products Formed

    Oxidation: Quinones and carboxylic acids

    Reduction: Corresponding amines

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diaryl oxamides: Compounds with similar oxamide linkages but different aromatic substituents.

    N-aryl-N’-alkyl oxamides: Compounds with one aromatic and one alkyl substituent.

Uniqueness

N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the specific arrangement of its methyl-substituted aromatic rings, which may confer distinct chemical and biological properties compared to other oxamides.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-7-9-15(10-8-12)11-19-17(21)18(22)20-16-13(2)5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYULYPSWASTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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